molecular formula C15H21N3O3S B12739439 N-(4-(((Hexahydro-1-methyl-2H-azepin-2-ylidene)amino)sulfonyl)phenyl)acetamide CAS No. 126826-63-9

N-(4-(((Hexahydro-1-methyl-2H-azepin-2-ylidene)amino)sulfonyl)phenyl)acetamide

Cat. No.: B12739439
CAS No.: 126826-63-9
M. Wt: 323.4 g/mol
InChI Key: XSPLMCFETZHWCL-BMRADRMJSA-N
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Description

N-(4-(((Hexahydro-1-methyl-2H-azepin-2-ylidene)amino)sulfonyl)phenyl)acetamide is a complex organic compound with the molecular formula C15H21N3O3S. This compound is known for its unique chemical structure, which includes a hexahydro-1-methyl-2H-azepin-2-ylidene group, an amino sulfonyl group, and a phenyl acetamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((Hexahydro-1-methyl-2H-azepin-2-ylidene)amino)sulfonyl)phenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of Hexahydro-1-methyl-2H-azepin-2-ylidene: This intermediate is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Amino Sulfonyl Group: The hexahydro-1-methyl-2H-azepin-2-ylidene intermediate is then reacted with sulfonyl chloride in the presence of a base to introduce the amino sulfonyl group.

    Coupling with Phenyl Acetamide: Finally, the amino sulfonyl intermediate is coupled with phenyl acetamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-(((Hexahydro-1-methyl-2H-azepin-2-ylidene)amino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(((Hexahydro-1-methyl-2H-azepin-2-ylidene)amino)sulfonyl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(((Hexahydro-1-methyl-2H-azepin-2-ylidene)amino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(hexahydro-1-methyl-2H-azepin-2-ylidene)-4-methoxybenzenamine
  • Hexahydro-1-methyl-2H-azepin-2-one

Uniqueness

N-(4-(((Hexahydro-1-methyl-2H-azepin-2-ylidene)amino)sulfonyl)phenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.

Properties

CAS No.

126826-63-9

Molecular Formula

C15H21N3O3S

Molecular Weight

323.4 g/mol

IUPAC Name

N-[4-[(E)-(1-methylazepan-2-ylidene)amino]sulfonylphenyl]acetamide

InChI

InChI=1S/C15H21N3O3S/c1-12(19)16-13-7-9-14(10-8-13)22(20,21)17-15-6-4-3-5-11-18(15)2/h7-10H,3-6,11H2,1-2H3,(H,16,19)/b17-15+

InChI Key

XSPLMCFETZHWCL-BMRADRMJSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C/2\CCCCCN2C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C2CCCCCN2C

Origin of Product

United States

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